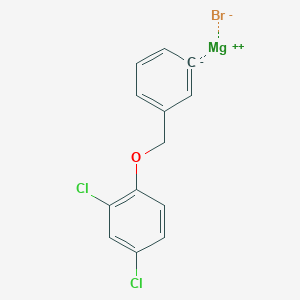
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various synthetic applications due to its reactivity and stability in THF.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2,4-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: THF
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Automated systems: For precise control of temperature and addition of reagents
Purification: Typically involves distillation or crystallization to obtain the pure Grignard reagent
化学反应分析
Types of Reactions
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds
Coupling reactions: Forms biaryl compounds in the presence of transition metal catalysts
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Alkyl halides: Methyl iodide, ethyl bromide
Catalysts: Palladium, nickel for coupling reactions
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
New carbon-carbon bonds: Formed from nucleophilic substitution and coupling reactions
科学研究应用
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic synthesis: Used to form complex organic molecules
Pharmaceuticals: Synthesis of drug intermediates
Material science: Preparation of polymers and advanced materials
Biological research: Synthesis of bioactive compounds for studying biological pathways
作用机制
The mechanism of action of 3-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved are primarily nucleophilic addition and substitution reactions.
相似化合物的比较
Similar Compounds
- 3-(4-Morpholinylmethyl)phenylmagnesium bromide
- 3-(4-Dimethylaminophenyl)phenylmagnesium bromide
- 3-(2’,4’-Difluorobenzyloxy)phenylmagnesium bromide
Uniqueness
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the presence of the dichlorophenoxy group, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of compounds where the dichlorophenoxy moiety is desired.
属性
分子式 |
C13H9BrCl2MgO |
|---|---|
分子量 |
356.3 g/mol |
IUPAC 名称 |
magnesium;2,4-dichloro-1-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
FIQOSJPENSJHOG-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
![3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14886066.png)
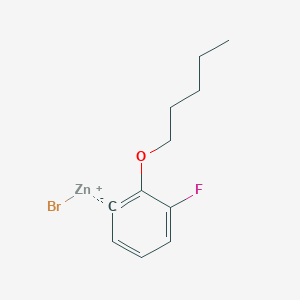
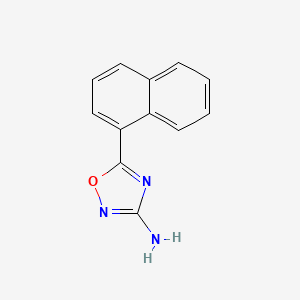

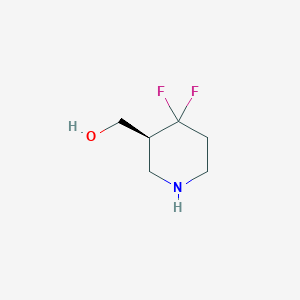
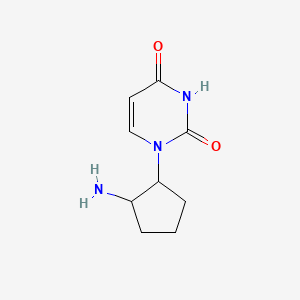
![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
![2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14886117.png)

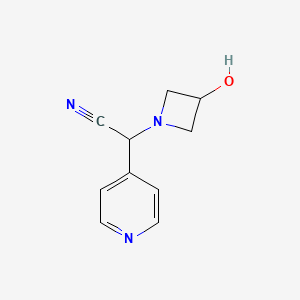
![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)

